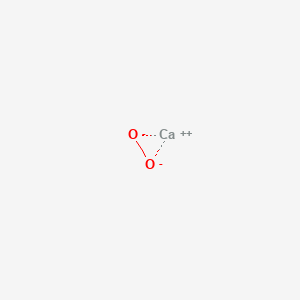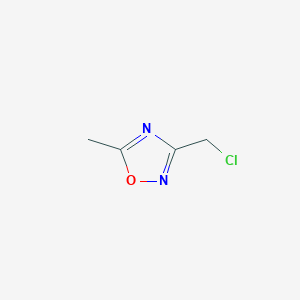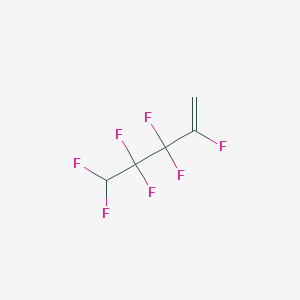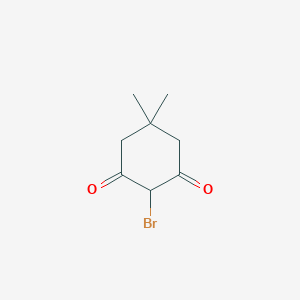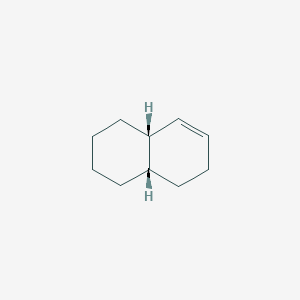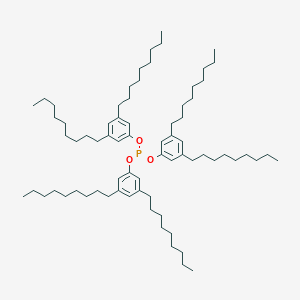
Tris(dinonylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dinonylphenyl) phosphite, commonly known as TNPP, is a type of organophosphite stabilizer that is widely used in the plastic industry. It is an effective antioxidant that can prevent the degradation of polymers during processing and storage. TNPP is one of the most commonly used phosphite stabilizers due to its excellent thermal stability and low volatility.
Mécanisme D'action
The mechanism of action of TNPP involves the scavenging of free radicals that are formed during the degradation of polymers. TNPP reacts with these free radicals and prevents further degradation of the polymer. The stabilizing effect of TNPP is due to its ability to donate hydrogen atoms to free radicals, which prevents them from reacting with the polymer.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of TNPP. However, studies have shown that TNPP can be toxic to aquatic organisms and may have endocrine-disrupting effects. Further research is needed to determine the potential health effects of TNPP exposure in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TNPP in lab experiments include its excellent thermal stability and low volatility, which make it easy to handle and store. However, TNPP can be expensive and may not be suitable for all types of polymers. Additionally, TNPP may interfere with certain analytical techniques, such as gas chromatography.
Orientations Futures
Future research on TNPP should focus on its potential health effects in humans and the environment. Additionally, there is a need for the development of alternative stabilizers that are more environmentally friendly and less toxic. Further research is also needed to optimize the synthesis method of TNPP and improve its effectiveness as a stabilizer for polymers.
Méthodes De Synthèse
TNPP can be synthesized by reacting phosphorus trichloride with a mixture of nonylphenol and dinonylphenol. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting TNPP is a clear liquid that can be purified by distillation.
Applications De Recherche Scientifique
TNPP is widely used in the plastic industry as an antioxidant and stabilizer for a variety of polymers, including polyethylene, polypropylene, and polystyrene. It is also used in the production of synthetic rubber and other elastomers. TNPP has been extensively studied for its effectiveness in preventing the degradation of polymers during processing and storage.
Propriétés
Numéro CAS |
1333-21-7 |
|---|---|
Nom du produit |
Tris(dinonylphenyl) phosphite |
Formule moléculaire |
C72H123O3P |
Poids moléculaire |
1067.7 g/mol |
Nom IUPAC |
tris[3,5-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-65(50-44-38-32-26-20-14-8-2)59-70(58-64)73-76(74-71-60-66(51-45-39-33-27-21-15-9-3)56-67(61-71)52-46-40-34-28-22-16-10-4)75-72-62-68(53-47-41-35-29-23-17-11-5)57-69(63-72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3 |
Clé InChI |
WRSPWQHUHVRNFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
SMILES canonique |
CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
Autres numéros CAS |
1333-21-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



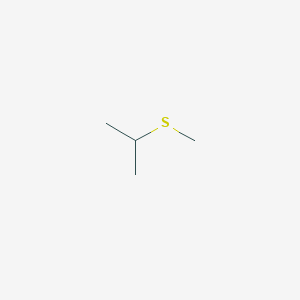
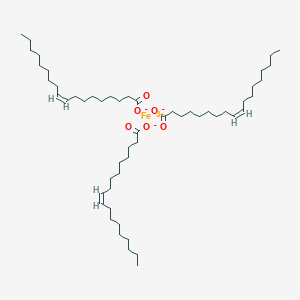
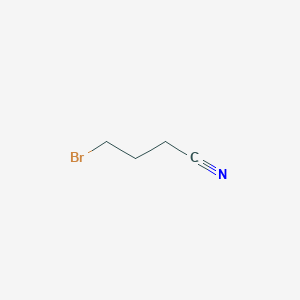
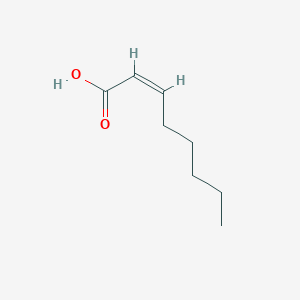
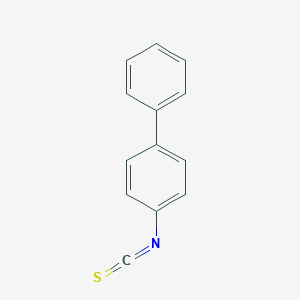
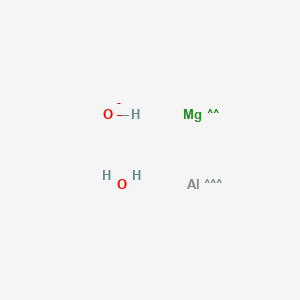
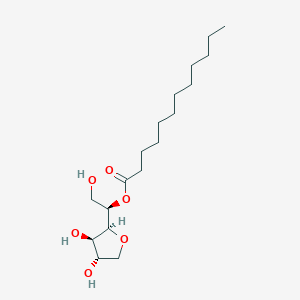
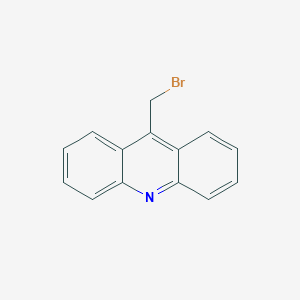
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
